molecular formula C21H28O2 B14611004 4-Cyclohexylphenol;formaldehyde;1,2-xylene CAS No. 60806-49-7

4-Cyclohexylphenol;formaldehyde;1,2-xylene

Katalognummer: B14611004
CAS-Nummer: 60806-49-7
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: CZJQQTVENKTCRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene is a synthetic polymer formed by the reaction of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves the polymerization of formaldehyde with 4-cyclohexylphenol and dimethylbenzene. The reaction typically occurs under acidic or basic conditions, which influence the structure and properties of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under basic conditions, a more networked structure is formed .

Industrial Production Methods

Industrial production of this polymer involves controlled polymerization processes to ensure consistency and quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer characteristics. The polymer is then purified and processed for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce functional groups like hydroxyl or amino groups .

Wissenschaftliche Forschungsanwendungen

Formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing its mechanical properties and stability. These interactions are crucial for its applications in coatings, adhesives, and composite materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene include:

Uniqueness

What sets formaldehyde, polymer with 4-cyclohexylphenol and dimethylbenzene apart from these similar compounds is its unique combination of 4-cyclohexylphenol and dimethylbenzene, which imparts specific properties such as enhanced mechanical strength, thermal stability, and chemical resistance. These properties make it particularly suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

60806-49-7

Molekularformel

C21H28O2

Molekulargewicht

312.4 g/mol

IUPAC-Name

4-cyclohexylphenol;formaldehyde;1,2-xylene

InChI

InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2

InChI-Schlüssel

CZJQQTVENKTCRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O

Verwandte CAS-Nummern

60806-49-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.